Magnesium, butyl(1-methylpropyl)-

Description

The exact mass of the compound Magnesium, butyl(1-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, butyl(1-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, butyl(1-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

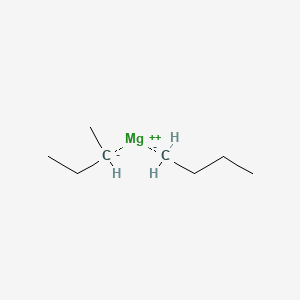

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butane;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h3H,4H2,1-2H3;1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTCXZDCRFISFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CC[CH-]C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044666 | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39881-32-8 | |

| Record name | Butyl-sec-butylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039881328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butyl(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butan-2-yl(butyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl(1-methylpropyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL-SEC-BUTYLMAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H90Z2YB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution of Organomagnesium Reagents: from Grignard S Discovery to Contemporary Advancements

The journey of organomagnesium chemistry began in 1900 with the groundbreaking discovery by French chemist François Auguste Victor Grignard. thermofisher.comwikipedia.org He found that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. thermofisher.comnumberanalytics.com This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a powerful tool for forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. numberanalytics.comwikipedia.org

Initially, these reagents, now famously known as Grignard reagents, were primarily used for additions to carbonyl compounds like aldehydes and ketones to produce alcohols. thermofisher.comunam.mx The general representation "RMgX" quickly became a staple in organic chemistry literature, signifying a versatile nucleophilic carbon source. acs.org However, early research by Wilhelm Schlenk and his son revealed that the solution structure of Grignard reagents is more complex than the simple RMgX formula suggests. They established the "Schlenk Equilibrium," where the organomagnesium halide exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). acs.orgresearchgate.net

Over the decades, advancements in analytical techniques, particularly X-ray crystallography, provided deeper insights into the structures of Grignard reagents in the solid state. For instance, the structure of ethylmagnesium bromide bis(diethyl etherate) was determined in 1964. acs.org The 1950s saw the increased use of tetrahydrofuran (B95107) (THF) as a solvent, which often leads to more stable and soluble Grignard reagents. acs.org

Contemporary advancements have focused on expanding the synthetic utility of organomagnesium compounds beyond simple additions. The development of transition-metal-catalyzed cross-coupling reactions, first reported in 1943, has become a broadly applicable method for forming carbon-carbon bonds between Grignard reagents and organic halides. acs.org Furthermore, recent research has explored the use of "turbo-Grignards," which are heterometal-modified Grignard reagents, to enhance reactivity and selectivity. wikipedia.orgnih.gov The use of continuous flow chemistry has also emerged as a powerful technique for the safe and scalable generation and utilization of highly reactive organomagnesium intermediates. nih.govacs.org

The Role of Organomagnesium Compounds in C C Bond Formation and Beyond

The paramount importance of organomagnesium compounds in organic synthesis lies in their ability to act as potent carbon nucleophiles, facilitating the formation of new carbon-carbon (C-C) bonds. thermofisher.comnumberanalytics.com This reactivity stems from the highly polar nature of the carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom. thermofisher.com

The most classic and widely utilized application of Grignard reagents is their addition to carbonyl groups. numberanalytics.comlibretexts.org This reaction provides a straightforward route to various types of alcohols:

Reaction with formaldehyde (B43269) yields primary alcohols. libretexts.org

Reaction with other aldehydes produces secondary alcohols. bethunecollege.ac.inyoutube.com

Reaction with ketones results in the formation of tertiary alcohols. bethunecollege.ac.inyoutube.com

Beyond simple carbonyl additions, organomagnesium reagents participate in a diverse range of transformations:

Synthesis of Carboxylic Acids: Reaction with carbon dioxide (dry ice) followed by acidic workup yields carboxylic acids. bethunecollege.ac.in

Synthesis of Ketones: While direct reaction with acid chlorides can lead to over-addition, careful control of reaction conditions, such as "inverse addition," can favor ketone formation. libretexts.org

1,4-Addition to Unsaturated Carbonyls: Organomagnesium compounds can add to α,β-unsaturated carbonyl compounds in either a 1,2- (to the carbonyl) or 1,4- (conjugate) fashion. The use of copper(I) salts can promote selective 1,4-addition. wikipedia.orglibretexts.org

Reactions with Epoxides: Grignard reagents react with epoxides to open the ring and form alcohols. numberanalytics.com

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., nickel, palladium, iron), Grignard reagents can be coupled with organic halides to form new C-C bonds. acs.org

The reactivity of organomagnesium compounds extends beyond C-C bond formation. They are also employed as strong bases for deprotonation and can react with other electrophiles containing heteroatoms. libretexts.org

Specific Academic Significance of Butyl 1 Methylpropyl Magnesium Sec Butylmagnesium Derivatives in Research

The specific compound, butyl(1-methylpropyl)magnesium, and its derivatives, such as sec-butylmagnesium chloride, hold particular interest in academic and industrial research due to their unique properties and applications. sigmaaldrich.comnih.gov

Key Research Applications:

Precursors to Catalysts: n-Butyl-sec-butylmagnesium serves as a starting material for synthesizing magnesium bis(alkoxide) complexes. These complexes are effective catalysts in ring-opening polymerization and copolymerization reactions. sigmaaldrich.com

Industrial Alkylating Agents: Dialkylmagnesium compounds like n-butyl sec-butyl magnesium are soluble in hydrocarbon solvents, making them valuable in industrial processes. They are used in the metalation of aromatic compounds and the alkylation of metal oxides or halides. nih.gov

Ziegler-Natta Catalysis: Magnesium alkyls are crucial in the production of magnesium chloride-supported Ziegler-Natta catalysts, which are vital for the polymerization of olefins like polyethylene (B3416737) and polypropylene. nih.gov

"Turbo-Grignard" Reagents: The combination of organomagnesium compounds with lithium halides, often referred to as "turbo-Grignard" reagents, can exhibit enhanced reactivity and solubility. For example, the use of iPrMgCl·LiCl has been shown to be effective in generating halomethyl magnesium intermediates. acs.org

Studies of Reaction Mechanisms: Chiral secondary Grignard reagents, such as those derived from sec-butyl halides, have been instrumental in probing the mechanisms of Grignard reactions. Studies have shown that these reagents can react via either a polar (nucleophilic addition) or a radical pathway, depending on the substrate. acs.org For instance, the reaction with benzophenone (B1666685) proceeds largely through a radical mechanism, while the reaction with benzaldehyde (B42025) is predominantly a nucleophilic addition. acs.org

Interactive Data Table: Properties of Butyl(1-methylpropyl)magnesium

| Property | Value |

| Synonym | n-Butyl-sec-butylmagnesium |

| Molecular Formula | C₈H₁₈Mg |

| Molecular Weight | 138.53 g/mol |

| Form | Solution |

| Concentration | Typically 0.7 M in hexane |

| Density | ~0.695 g/mL at 25 °C |

Data sourced from Sigma-Aldrich product information. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories in Advanced Organomagnesium Chemistry

Direct Magnesium Insertion Strategies

The direct insertion of magnesium into a carbon-halogen bond is the most traditional and widely used method for preparing Grignard reagents. numberanalytics.com This process involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.

Mechanistic Insights into the Initiation and Propagation of Direct Insertion

The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal. byjus.com The mechanism is generally understood to involve a single electron transfer (SET) from the magnesium to the organic halide. organic-chemistry.orgrsc.orgresearchgate.net This initial electron transfer step is crucial for the initiation of the reaction.

The reaction begins with the diffusion of the organic halide to the magnesium surface. An electron is then transferred from the magnesium to the antibonding orbital of the carbon-halogen bond of the organic halide, leading to the formation of a radical anion. This radical anion subsequently decomposes into an organic radical and a halide anion. The organic radical then reacts with the magnesium surface to form the organomagnesium halide.

While a nucleophilic addition mechanism is generally accepted, sterically hindered substrates may react via a single electron transfer (SET) mechanism. organic-chemistry.org Some research suggests that the reaction may proceed with RMgX, RMg, or both of these organometallic compounds. byjus.com Recent computational studies indicate that the operative mechanism, whether polar or radical, is dependent on the substrate, with the reduction potential of the carbonyl compound being a key factor. wikipedia.org

The initiation of the Grignard reaction is often subject to an induction period, a delay before the reaction begins. This is attributed to the presence of a passivating layer of magnesium oxide on the surface of the magnesium metal, which is unreactive towards the alkyl halide. byjus.com Various methods are employed to overcome this induction period and activate the magnesium surface.

Influence of Reaction Conditions on Reagent Formation

The formation of butyl(1-methylpropyl)magnesium is significantly influenced by several reaction parameters, including the choice of solvent, the presence of additives, and the reaction temperature.

Solvent Effects: Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents. numberanalytics.com These solvents solvate the magnesium atom, forming a complex that stabilizes the organomagnesium compound. numberanalytics.com The solvent's ability to coordinate with the magnesium center plays a critical role in the reagent's reactivity. numberanalytics.com For instance, Grignard reagents tend to be more reactive in THF due to stronger coordination. numberanalytics.com However, solvents like THF and diethyl ether can pose safety risks due to their potential for peroxide formation and low boiling points. rsc.org Research has explored alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has shown comparable or even superior performance in some cases, notably in suppressing the formation of Wurtz coupling by-products. rsc.orgrsc.org

Additives: Certain additives can be used to initiate or accelerate the Grignard reaction. Small amounts of iodine or 1,2-dibromoethane (B42909) are commonly used to activate the magnesium surface. researchgate.net The addition of preformed Grignard reagent can also act as an initiator. wikipedia.org More recently, diisobutylaluminum hydride (DIBAH) has been utilized to activate the magnesium surface, allowing for the initiation of the reaction at lower temperatures. researchgate.net

Temperature: The temperature at which the Grignard reaction is carried out can affect the yield and selectivity. While the reaction is often initiated by gentle heating, it can become highly exothermic once it starts. wikipedia.org Therefore, careful temperature control is necessary. Lower temperatures can sometimes improve the selectivity of Grignard reactions. numberanalytics.com

Advanced Magnesium Activation Techniques in Research Synthesis

To overcome the challenges associated with the passivating oxide layer on magnesium, several advanced activation techniques have been developed.

Ultrasound: The use of ultrasound, or sonochemistry, has proven effective in activating the magnesium surface and facilitating the preparation of Grignard reagents. rsc.orgmonash.edu Cavitation, the formation and collapse of bubbles in the liquid, generated by ultrasound can erode the magnesium surface, cleaning off the oxide layer and exposing fresh, reactive metal. abertay.ac.uk This technique can reduce or eliminate the induction period and improve reaction rates.

Rieke Magnesium: Rieke magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt, typically magnesium chloride, with an alkali metal like potassium or lithium. wikipedia.orgchemeurope.com This method produces very small particles of magnesium with a high surface area and devoid of an oxide layer, making them exceptionally reactive. wikipedia.org Rieke magnesium can react with organic halides that are unreactive towards ordinary magnesium turnings and allows for the formation of Grignard reagents at much lower temperatures, which can be advantageous for preparing thermally sensitive compounds. wikipedia.orgriekemetals.com

LiCl Co-addition: The addition of lithium chloride (LiCl) has been shown to significantly enhance the reactivity and solubility of Grignard reagents, leading to the term "turbo-Grignard reagents". nih.govorgsyn.org LiCl breaks down the dimeric and oligomeric aggregates of Grignard reagents in solution, leading to the formation of more reactive monomeric species. researchgate.netnih.gov This effect is attributed to the formation of mixed magnesium/lithium chloride complexes. acs.org The presence of LiCl can also suppress side reactions and allow for halogen-magnesium exchanges to occur at lower temperatures, thus tolerating a wider range of functional groups. clockss.orgresearchgate.netresearchgate.net

Halogen-Magnesium Exchange Reactions (Kumada-Tamao-Corriu-type Exchange)

An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method is particularly valuable for the synthesis of highly functionalized organomagnesium species that may not be accessible through direct insertion due to the incompatibility of certain functional groups.

Scope and Limitations in Generating Highly Functionalized Organomagnesium Species

The halogen-magnesium exchange allows for the preparation of a wide array of functionalized aryl and heteroaryl Grignard reagents, including those containing esters, amides, nitriles, and even nitro groups, which are typically incompatible with direct insertion methods. researchgate.netresearchgate.net The reaction involves the treatment of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. The use of iPrMgCl·LiCl, a "turbo-Grignard" reagent, has been shown to greatly enhance the rate of bromine- and iodine-magnesium exchange. nih.govresearchgate.net

However, the method has its limitations. The halogen-magnesium exchange is generally slower than the corresponding lithium-halogen exchange and its rate is dependent on the electronic nature of the aromatic or heterocyclic ring. clockss.org Electron-deficient systems undergo exchange more readily. clockss.org While iodine and bromine are readily exchanged, chlorine-magnesium exchange is more challenging and often requires more reactive reagents or specific substitution patterns, such as an ortho-methoxy group. nih.gov

Regioselectivity and Chemoselectivity in Exchange Processes

A key advantage of the halogen-magnesium exchange is the high degree of regioselectivity and chemoselectivity that can be achieved.

Regioselectivity: In molecules with multiple halogen atoms, the exchange often occurs at a specific position. For instance, in dibrominated aromatic compounds, the exchange can be directed to the bromine atom that is ortho to a chelating group. harvard.edu The regioselectivity can also be influenced by the steric and electronic properties of substituents on the ring. clockss.org Computational studies suggest that the thermodynamic stability of the resulting carbanion plays a significant role in determining the regioselectivity of the exchange. acs.org

Chemoselectivity: The halogen-magnesium exchange exhibits a high degree of chemoselectivity, allowing for the selective reaction of one type of halogen in the presence of another. The general order of reactivity is I > Br > Cl. researchgate.net This allows for the selective formation of a Grignard reagent from an aryl iodide in the presence of an aryl bromide. researchgate.net This chemoselectivity, combined with the tolerance of various functional groups, makes the halogen-magnesium exchange a powerful tool for the synthesis of complex and highly functionalized organomagnesium reagents. clockss.orgresearchgate.net

Transmetalation Routes to Butyl(1-methylpropyl)magnesium Compounds

Transmetalation offers an alternative to the direct synthesis from magnesium metal and is particularly useful for creating specific organomagnesium reagents that may be difficult to prepare otherwise.

Mg Transfer from Preformed Organometallics

A key transmetalation strategy involves the reaction of a preformed Grignard reagent with an organolithium compound. A documented method for preparing a dibutylmagnesium (B73119) product involves a two-step process. google.com First, a Grignard reagent, sec-butylmagnesium chloride, is generated from 2-chlorobutane (B165301) and magnesium powder. Subsequently, this Grignard reagent is treated with n-butyllithium. google.com

Step 1: Grignard Formation CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃

Step 2: Transmetalation CH₃CH₂CH(MgCl)CH₃ + CH₃CH₂CH₂CH₂Li → (CH₃CH₂CH₂CH₂)(CH₃CH₂CH(CH₃))Mg + LiCl

In this reaction, the n-butyl group from the organolithium compound displaces the chloride on the magnesium atom, leading to the formation of the mixed alkyl species, butyl(1-methylpropyl)magnesium, and lithium chloride. A typical molar ratio for the reactants is approximately 1.0-1.2 moles of magnesium powder to 1 mole of 2-chlorobutane and 1 mole of n-butyllithium. google.com This method provides a clear pathway to the target compound through the transfer of a magnesium-containing moiety.

Reductive Transmetalation from Other Organometallic Species

Reductive transmetalation is a process where an organometallic compound of a more electropositive metal is formed by reacting an organometallic of a less electropositive metal with a salt of the more electropositive metal. While a common strategy in organometallic chemistry, specific examples detailing the synthesis of butyl(1-methylpropyl)magnesium via a reductive transmetalation route are not prominent in the literature. In principle, this could involve reacting an organomercury or organotin compound with magnesium metal, but such routes are less common for simple dialkyl magnesium compounds compared to direct synthesis or other transmetalation methods.

Continuous Flow Synthesis Methodologies for Butyl(1-methylpropyl)magnesium Reagents

The synthesis of Grignard reagents is notoriously exothermic and can be hazardous on a large scale. mt.com Continuous flow chemistry offers significant advantages in safety, control, and scalability for producing reagents like butyl(1-methylpropyl)magnesium. vapourtec.comacs.org

Reactor Design and Process Intensification Studies

The translation of Grignard synthesis to flow requires reactors capable of handling solids (magnesium) and managing significant heat evolution. chemicalindustryjournal.co.uk Several reactor designs have been developed and studied for this purpose.

Packed-Bed Reactors: A common approach involves packing a column with magnesium turnings or powder. vapourtec.comresearchgate.net A solution of the organic halide is then flowed through the packed bed. This design allows for in-situ generation of the Grignard reagent. vapourtec.com To maintain reactivity, the magnesium can be activated in-situ, and some reactor designs allow for the replenishment of the metal during operation. rsc.org

Coflore® Agitated Tube Reactors (ATR): For handling magnesium as a slurry, agitated reactors like the Coflore® ATR are employed. chemicalindustryjournal.co.uk These systems use mechanical agitation to keep the solid magnesium suspended as it reacts with the organic halide, preventing blockages and ensuring efficient mass transfer. chemicalindustryjournal.co.uk

Advanced Tubular Reactors: Specialized tubular reactors, sometimes manufactured using techniques like 3D laser melting, have been designed for the continuous formation of organomagnesium reagents. rsc.org

Process intensification is achieved through the superior heat transfer of flow reactors, which allows the highly exothermic reaction to be controlled safely. vapourtec.com This enables higher concentrations and faster reaction times, leading to high yields (89-100% reported for some systems) and full conversion of the halide in a single pass through the reactor. acs.org

Below is a table summarizing different reactor types used for continuous Grignard synthesis.

Reactor Design and Process Intensification

| Reactor Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Packed-Bed Reactor | A column is packed with solid magnesium turnings or powder. The organic halide solution is passed through this bed. | Simple design, in-situ reagent generation, stable concentration output. | vapourtec.com, researchgate.net, rsc.org |

| Coflore® ATR | An agitated tube reactor designed to handle heterogeneous slurries, keeping magnesium powder suspended. | Excellent for solid handling, prevents blockages, good mass and heat transfer. | chemicalindustryjournal.co.uk |

| 3D-Printed Tubular Reactor | A custom-designed laboratory-scale tubular reactor manufactured by 3D laser melting for precise flow control. | High level of design control, optimized for specific reaction kinetics and residence time. | rsc.org |

In-line Monitoring Techniques for Reagent Formation and Purity in Flow

A key element of modern continuous manufacturing is Process Analytical Technology (PAT), which involves real-time monitoring to ensure process control and product quality. researchgate.net For the flow synthesis of butyl(1-methylpropyl)magnesium, several in-line spectroscopic techniques are employed.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: In-line Attenuated Total Reflectance (ATR)-IR and NIR spectroscopy are frequently used. mt.comresearchgate.netacs.org A flow cell is integrated into the reactor outlet, allowing for the continuous measurement of the concentration of the organic halide (reactant) and the Grignard reagent (product). acs.orgacs.org This data can be used in a feedback loop to control reactant dosing and maintain optimal stoichiometry. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR provides detailed structural information and quantitative analysis of the species present in the reaction mixture. nih.gov Despite challenges related to the presence of solids, online NMR has been successfully implemented to monitor Grignard formation and subsequent reactions in real-time, enabling dynamic control over the synthesis. nih.gov

These monitoring techniques are crucial for optimizing reaction conditions, ensuring safety, minimizing waste, and automating the production process. acs.orgnih.gov

The table below details common in-line monitoring techniques.

In-line Monitoring Techniques

| Technique | Application in Flow Synthesis | Advantages | Reference |

|---|---|---|---|

| In-line NIR Spectroscopy | Monitors the concentration of the ketone substrate and alkoxide product in real-time. | Non-destructive, rapid analysis, enables feedback control loops for accurate dosing. | acs.org, acs.org |

| In-line FTIR Spectroscopy | Tracks the disappearance of the organic halide and the appearance of the Grignard reagent. | Provides real-time data on reaction initiation, progress, and completion. | mt.com |

| Online NMR Spectroscopy | Measures spectra continuously during the reaction to identify and quantify all species present. | Provides detailed structural information, handles solid-laden liquids, allows for dynamic process optimization. | nih.gov |

Elucidation of Reaction Pathways and Transition States

The addition of Grignard reagents and dialkylmagnesium compounds to carbonyls and other electrophiles has been a subject of extensive mechanistic study. The debate has largely centered on two primary mechanistic models: a polar, nucleophilic addition pathway and a single electron transfer (SET) pathway involving radical intermediates. chem-station.comacs.orgorganic-chemistry.org

The classical and most commonly depicted mechanism for the reaction of organomagnesium reagents with carbonyl compounds is the polar or nucleophilic addition mechanism. pressbooks.pubquora.comadichemistry.com In this pathway, the butyl(1-methylpropyl)magnesium reagent acts as a source of a nucleophilic butyl or 1-methylpropyl anion. The highly polarized carbon-magnesium bond results in a significant partial negative charge on the alpha-carbon of the alkyl groups, rendering them potent nucleophiles.

The reaction is generally considered to proceed through a coordinate complex between the magnesium atom and the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nucleophilic alkyl group then adds to the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. This process is often depicted as a concerted, six-membered ring transition state, especially when considering the dimeric nature of many Grignard and dialkylmagnesium reagents in solution. organic-chemistry.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.pubmasterorganicchemistry.commt.com

The general steps of the polar mechanism are as follows:

Coordination: The magnesium center of butyl(1-methylpropyl)magnesium coordinates to the carbonyl oxygen of the substrate.

Nucleophilic Attack: The nucleophilic butyl or 1-methylpropyl group attacks the electrophilic carbonyl carbon.

Intermediate Formation: A magnesium alkoxide intermediate is formed.

Protonation: Subsequent hydrolysis or addition of an acid source protonates the alkoxide to give the final alcohol product.

An alternative mechanistic pathway that has gained significant experimental and theoretical support is the single electron transfer (SET) mechanism. chem-station.comacs.orgorganic-chemistry.org This pathway is particularly relevant for sterically hindered ketones and substrates with low reduction potentials. chem-station.comacs.org In the context of butyl(1-methylpropyl)magnesium, which contains secondary alkyl groups, the potential for SET pathways is noteworthy.

The SET mechanism involves the transfer of a single electron from the organomagnesium reagent to the carbonyl substrate. This electron transfer generates a radical anion of the ketone (a ketyl radical) and a radical cation of the organomagnesium species. acs.orgacs.org The radical cation can then fragment to produce an alkyl radical (butyl or 1-methylpropyl radical) and a magnesium species. The alkyl radical can then couple with the ketyl radical to form the magnesium alkoxide of the addition product.

The key steps in the SET mechanism are:

Electron Transfer: A single electron is transferred from the butyl(1-methylpropyl)magnesium to the substrate (e.g., a ketone), forming a radical anion-radical cation pair.

Formation of Intermediates: The radical cation fragments to form an alkyl radical and a magnesium species. The substrate forms a ketyl radical anion.

Radical Coupling: The alkyl radical couples with the ketyl radical to form the magnesium alkoxide.

Side Reactions: The radical intermediates can also participate in side reactions, such as hydrogen abstraction or dimerization, leading to byproducts. The detection of these byproducts, or the direct trapping of radical intermediates, provides evidence for the operation of an SET mechanism. nih.govharvard.educhimia.ch

The reaction of butyl(1-methylpropyl)magnesium with a given substrate is often not a simple matter of one pathway being exclusively operative. Instead, a competition between the polar and SET mechanisms is common. acs.org The outcome of this competition is influenced by several factors:

Substrate Structure: Sterically hindered ketones, which disfavor the direct nucleophilic attack at the carbonyl carbon, are more likely to react via an SET mechanism. organic-chemistry.org Similarly, substrates with low reduction potentials, such as aromatic ketones like benzophenone (B1666685), can more readily accept an electron, thus favoring the SET pathway. chem-station.comacs.org

Reagent Structure: While not directly butyl(1-methylpropyl)magnesium, studies with other bulky Grignard reagents like t-butylmagnesium bromide show a higher propensity for SET reactions. chem-station.com The secondary nature of the alkyl groups in butyl(1-methylpropyl)magnesium may also influence this competition.

Solvent: The solvent can influence the aggregation state of the organomagnesium reagent through the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). wikipedia.orgnih.govfiveable.meacs.org While butyl(1-methylpropyl)magnesium is a dialkylmagnesium compound and not a Grignard reagent (RMgX), it can still exist in various aggregated forms in solution. The nature of the solvent can affect the reactivity and the preferred mechanistic pathway.

Temperature: Lower temperatures can sometimes favor one pathway over the other, although the effects can be complex. nih.gov

Controlling the reaction to favor one pathway over the other is a key challenge in synthetic chemistry. For instance, if the desired product is the result of nucleophilic addition, conditions that disfavor SET, such as using less sterically hindered substrates or modifying the solvent, might be employed.

Kinetic Studies of Butyl(1-methylpropyl)magnesium Reactivity

Rate-Determining Steps in Diverse Reaction Types

The rate-determining step in reactions involving butyl(1-methylpropyl)magnesium can vary depending on the reaction type and the specific mechanism in operation.

In polar nucleophilic additions , the initial coordination of the magnesium to the carbonyl oxygen is generally considered to be a rapid pre-equilibrium. The subsequent nucleophilic attack of the alkyl group on the carbonyl carbon is often the rate-determining step. acs.orgacs.org However, for very fast reactions, the rate may become diffusion-controlled. nih.gov

For reactions proceeding via an SET mechanism , the initial single electron transfer from the organomagnesium reagent to the substrate is typically the rate-limiting step. acs.org The subsequent steps, such as radical fragmentation and coupling, are generally much faster.

The complexity of Grignard and dialkylmagnesium reagents in solution, due to the Schlenk equilibrium and aggregation, means that the observed kinetics can be complex, sometimes showing fractional or zero-order dependence on the reagent concentration. acs.org

Influence of Reagent Concentration, Substrate Structure, and Stoichiometry on Reaction Rates

The rate of reactions involving butyl(1-methylpropyl)magnesium is significantly influenced by the concentration of the reactants, the structure of the substrate, and the stoichiometry of the reaction.

Reagent Concentration: In many cases, the reaction rate shows a first-order dependence on the concentration of the organomagnesium reagent. masterorganicchemistry.com However, due to the aggregation of the reagent in solution, the observed order can be more complex. At high concentrations, the reaction rate may not increase linearly with concentration due to the formation of less reactive aggregates. acs.org

Substrate Structure: The structure of the electrophilic substrate has a profound effect on the reaction rate.

Steric Hindrance: Increasing steric bulk around the electrophilic center of the substrate generally decreases the reaction rate for polar additions. acs.org

Electronic Effects: Electron-withdrawing groups on the substrate can increase the electrophilicity of the reaction center, leading to a faster reaction rate. Conversely, electron-donating groups tend to decrease the rate. researchgate.net

Stoichiometry: The stoichiometry of the reaction can influence both the reaction rate and the product distribution. For substrates like esters, two equivalents of the Grignard or dialkylmagnesium reagent are typically consumed. masterorganicchemistry.com The initial addition product, a ketone, is often more reactive than the starting ester, leading to a rapid second addition. masterorganicchemistry.com Using less than two equivalents can result in a mixture of starting material, ketone intermediate, and the final tertiary alcohol product. rsc.org

The following table summarizes the expected qualitative effects of these factors on the reaction rate of butyl(1-methylpropyl)magnesium.

| Factor | Change | Effect on Reaction Rate (Polar Mechanism) | Effect on Reaction Rate (SET Mechanism) |

| Reagent Concentration | Increase | Generally increases (can be complex due to aggregation) | Generally increases |

| Substrate Steric Hindrance | Increase | Decreases | May increase relative to polar pathway |

| Substrate Electronic Effects | Electron-withdrawing groups | Increases | Increases (lowers reduction potential) |

| Electron-donating groups | Decreases | Decreases (raises reduction potential) | |

| Stoichiometry (e.g., with esters) | Less than 2 equivalents | Can lead to incomplete reaction and product mixtures | Can lead to incomplete reaction and product mixtures |

Solvation and Aggregation Phenomena in Organomagnesium Chemistry

The behavior of butyl(1-methylpropyl)magnesium in solution is far from simple, dictated by a dynamic interplay of solvation and aggregation. These phenomena profoundly influence the nature of the reactive species and, consequently, the outcome of chemical reactions.

In ethereal solutions, Grignard reagents like butyl(1-methylpropyl)magnesium exist not as a single species but as a complex mixture governed by the Schlenk equilibrium. wikipedia.orgwikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgwikipedia.orgacs.org

2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is sensitive to several factors, including the nature of the alkyl group, the halogen, the solvent, and the concentration. wikipedia.org For instance, in monoether solvents, the equilibrium generally favors the alkylmagnesium halide. wikipedia.org However, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide as an insoluble complex. wikipedia.orgwikipedia.org The various species present in this equilibrium exhibit different reactivities, and understanding their relative concentrations is key to predicting reaction pathways. acs.org The coexistence of multiple organomagnesium species, all in rapid exchange, means that the Grignard reaction should be viewed as an ensemble of transformations rather than a single process. acs.org

The Schlenk equilibrium also gives rise to various aggregated forms, such as dimers and higher oligomers, particularly at higher concentrations. wikipedia.org These aggregates can involve bridging halide or alkyl groups, further complicating the solution structure.

Lewis basic solvents, most commonly ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for the formation and stability of Grignard reagents. vedantu.comutexas.eduquora.com These solvents play several crucial roles:

Solvation and Stabilization: The oxygen atoms of ether molecules coordinate to the magnesium center, stabilizing the organomagnesium species. utexas.eduquora.com This solvation is critical because the magnesium-halogen bond is largely ionic, and the magnesium cation benefits from this electrostatic stabilization. utexas.edu In the absence of such coordinating solvents, Grignard reagents are generally unstable and can decompose. vedantu.com

Modulation of Reactivity: The solvent is not merely a passive medium but an active participant in the reaction. acs.org By coordinating to the magnesium, the solvent influences the Lewis acidity of the magnesium center and the nucleophilicity of the carbon-magnesium bond. acs.org The flexibility of the magnesium complex, enhanced by the solvent, lowers the energy barrier for the reaction with electrophiles. acs.org THF, being more polar than diethyl ether, can better stabilize the magnesium cation, potentially leading to more reactive "ate" complexes and altering the course of a reaction. quora.com

Preventing Decomposition: Ethers are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent. utexas.eduquora.comquora.com

Elucidating the complex structures of butyl(1-methylpropyl)magnesium and other Grignard reagents in both solution and the solid state requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive tool for studying the constitution of Grignard reagents in solution. rsc.org Techniques like ¹H, ¹³C, and ²⁵Mg NMR provide valuable information about the different species present in the Schlenk equilibrium and their dynamic exchange. rsc.orgresearchgate.net For example, variable-temperature NMR studies can reveal the rates of interconversion between different isomers or aggregation states. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information in the solid state. numberanalytics.com This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry around the magnesium center, revealing the nature of aggregation (monomers, dimers, polymers) and the coordination of solvent molecules. numberanalytics.comlibretexts.org It is important to note, however, that the species that crystallizes from solution may not be the most abundant species present in the solution itself. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide insights into the bonding and structure of organomagnesium compounds. acs.org

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify the various magnesium-containing species present in solution. acs.org

Through these methods, researchers have been able to characterize a variety of structures for Grignard reagents, from simple solvent-coordinated monomers to complex, halide-bridged dimers and polymers. libretexts.orgnih.gov The specific structure adopted depends on factors like the steric bulk of the alkyl group, the nature of the halide, and the coordinating ability of the solvent. libretexts.org

Ligand Effects on Butyl(1-methylpropyl)magnesium Reactivity and Selectivity

The reactivity and selectivity of butyl(1-methylpropyl)magnesium can be significantly altered by the introduction of external ligands. These ligands can coordinate to the magnesium center, modifying its electronic and steric environment and thereby influencing the course of subsequent reactions.

The rational design and synthesis of new ligands is a key area of research aimed at controlling and expanding the synthetic utility of organomagnesium reagents. The goal is to create ligands that can fine-tune the reactivity of the magnesium center, for example, by enhancing its Lewis acidity or by creating a specific chiral environment to induce stereoselectivity.

Ligands for organomagnesium complexes can range from simple monodentate donors to complex polydentate, or "scorpionate," ligands. nih.gov The synthesis of these ligands often involves multi-step organic procedures. acs.org For instance, bulky, multidentate ligands are designed to saturate the coordination sphere of the metal, preventing unwanted side reactions and allowing for selective functionalization at an open coordination site. nih.gov The development of hexadentate ligands is of particular interest as they can encapsulate the metal ion, offering a high degree of control over its coordination environment. acs.org

The architecture of a ligand, encompassing both its steric bulk and its electronic properties, has a profound impact on the reactivity and selectivity of the butyl(1-methylpropyl)magnesium complex.

Steric Effects: The size and shape of a ligand can dictate the accessibility of the magnesium center to substrates. wikipedia.orgmanchester.ac.uk Bulky ligands can create a sterically hindered environment, which can be exploited to control regioselectivity or to favor certain reaction pathways over others. acs.org For example, steric hindrance can disfavor a nucleophilic addition pathway while promoting a single-electron transfer (SET) mechanism. acs.org The steric profile of a ligand can also influence the geometry of the resulting complex, which in turn affects its reactivity. wikipedia.org

Electronic Effects: The electronic properties of a ligand are determined by the nature of its donor atoms and any electron-withdrawing or electron-donating substituents. manchester.ac.uk These properties modulate the Lewis acidity of the magnesium center and the polarity of the carbon-magnesium bond. nih.gov For instance, a more electron-donating ligand will increase the electron density on the magnesium, potentially making the alkyl group more nucleophilic. Conversely, an electron-withdrawing ligand will increase the Lewis acidity of the magnesium, which can be beneficial in reactions where the Grignard reagent acts as a Lewis acid catalyst. nih.gov

By carefully tuning the steric and electronic properties of ligands, it is possible to achieve a high degree of control over the outcomes of reactions involving butyl(1-methylpropyl)magnesium, leading to improved yields, selectivities, and the development of novel catalytic processes. manchester.ac.uknih.gov

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and butyl(1-methylpropyl)magnesium reagents are frequently employed for this purpose. The polarity of the carbon-magnesium bond renders the alkyl groups nucleophilic, allowing them to react with a wide range of electrophilic carbon centers.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The nucleophilic addition of Grignard reagents to carbonyl compounds is a fundamental and widely used method for creating new carbon-carbon bonds and synthesizing alcohols. Butyl(1-methylpropyl)magnesium, acting as a source of a sec-butyl nucleophile, readily attacks the electrophilic carbonyl carbon of aldehydes, ketones, esters, and amides.

The reaction with aldehydes leads to the formation of secondary alcohols. For instance, the addition of the sec-butyl group to an aldehyde results in a new stereocenter, and the diastereoselectivity of this addition can be influenced by the steric and electronic properties of both the aldehyde and the Grignard reagent.

With ketones , the nucleophilic addition of butyl(1-methylpropyl)magnesium yields tertiary alcohols. The reaction proceeds via the attack of the sec-butyl anion equivalent on the carbonyl carbon, followed by protonation of the resulting magnesium alkoxide during aqueous workup.

The reaction with esters can proceed in two stages. The initial nucleophilic addition of the Grignard reagent to the ester carbonyl forms a ketone intermediate. If the Grignard reagent is present in excess, a second equivalent will rapidly add to the in situ generated ketone, affording a tertiary alcohol. By carefully controlling the reaction conditions and stoichiometry, it is sometimes possible to isolate the ketone, although the synthesis of tertiary alcohols is more common.

Amides , particularly Weinreb amides, are also effective substrates for nucleophilic addition. The use of Weinreb amides (N-methoxy-N-methylamides) is advantageous as the resulting magnesium chelate intermediate is stable and does not typically undergo a second addition, thus providing a reliable method for the synthesis of ketones. researchgate.net

Below is a table summarizing the types of products obtained from the reaction of a sec-butyl Grignard reagent with various carbonyl compounds.

| Carbonyl Substrate | Initial Product (after addition) | Final Product (after workup) |

| Aldehyde | Magnesium alkoxide of a secondary alcohol | Secondary alcohol |

| Ketone | Magnesium alkoxide of a tertiary alcohol | Tertiary alcohol |

| Ester | Ketone (and magnesium alkoxide) | Tertiary alcohol (with excess Grignard) |

| Weinreb Amide | Stable magnesium chelate | Ketone |

Reactions with Carbon Dioxide and Other Electrophiles

Grignard reagents, including butyl(1-methylpropyl)magnesium, can react with carbon dioxide in a carboxylation reaction to form carboxylic acids. The nucleophilic sec-butyl group adds to the electrophilic carbon of CO2 to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. This reaction provides a direct route to installing a carboxylic acid moiety.

Beyond carbon dioxide, butyl(1-methylpropyl)magnesium can react with other electrophiles. For example, reactions with sulfur electrophiles like sulfur dioxide can lead to the formation of sulfinic acids after workup.

Coupling Reactions (e.g., Alkylation, Acylation, Arylation)

Butyl(1-methylpropyl)magnesium is a valuable reagent in coupling reactions to form new carbon-carbon bonds through alkylation, acylation, and arylation.

Alkylation reactions typically involve the coupling of the Grignard reagent with an alkyl halide. While simple alkyl halides can be challenging substrates due to side reactions, activated alkyl halides or those used in the presence of a suitable catalyst can undergo successful coupling.

Acylation provides a direct route to ketones. The reaction of butyl(1-methylpropyl)magnesium with an acyl chloride or anhydride (B1165640) introduces the sec-butyl group to the acyl moiety. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, these reactions are often carried out at low temperatures and with careful control of stoichiometry.

Arylation involves the coupling of the Grignard reagent with an aryl halide, typically catalyzed by a transition metal such as palladium or nickel. This type of reaction, a subset of cross-coupling reactions, is a powerful method for forming aryl-alkyl bonds and is discussed in more detail in the following section.

Carbomagnesiation Reactions

Carbomagnesiation involves the addition of the carbon-magnesium bond of a Grignard reagent across a carbon-carbon multiple bond (alkene or alkyne). This reaction forms a new, more substituted organomagnesium species, which can then be trapped by an electrophile in a subsequent step. Both intermolecular and intramolecular versions of this reaction are known. While less common than carbometalations with other metals, carbomagnesiation offers a pathway to increase molecular complexity in a single operation. The reactivity of the alkene or alkyne substrate is a key factor in the success of these reactions.

Cross-Coupling Reactions Catalyzed by Transition Metals

Transition metal catalysis has revolutionized organic synthesis, and Grignard reagents like butyl(1-methylpropyl)magnesium are key partners in many of these transformations. These reactions allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

Kumada-Tamao-Corriu Coupling and its Variants

The Kumada-Tamao-Corriu coupling, often referred to as Kumada coupling, is a seminal cross-coupling reaction that joins an organomagnesium compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction was one of the first catalytic cross-coupling methods to be developed and remains a powerful tool for the synthesis of a wide range of organic molecules. organic-chemistry.orgwikipedia.org

The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to the low-valent transition metal catalyst (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.

Butyl(1-methylpropyl)magnesium, or more commonly its close relatives sec-butylmagnesium chloride and bromide, can be used as the Grignard component in Kumada couplings. sigmaaldrich.com This allows for the introduction of a sec-butyl group onto various organic scaffolds, including aryl, heteroaryl, and vinyl systems. Nickel catalysts, such as nickel(II) complexes with phosphine (B1218219) ligands, are frequently used for their effectiveness and lower cost. organic-chemistry.org Palladium catalysts, while more expensive, often offer broader functional group tolerance and milder reaction conditions. nih.gov

Variants of the Kumada coupling have been developed to improve its scope and efficiency. For example, the use of specific ligands can influence the reactivity and selectivity of the catalyst, allowing for the coupling of challenging substrates. Furthermore, the reaction has been extended to include not only organic halides but also pseudohalides like tosylates as the electrophilic partner. nih.govsigmaaldrich.com

The table below provides a general overview of the components in a Kumada-Tamao-Corriu coupling reaction.

| Component | Example(s) | Role |

| Grignard Reagent | sec-Butylmagnesium chloride, sec-Butylmagnesium bromide | Nucleophilic partner |

| Electrophile | Aryl bromides, aryl chlorides, vinyl halides, aryl tosylates | Electrophilic partner |

| Catalyst | NiCl2(dppp), Pd(PPh3)4, [Pd(allyl)Cl]2 | Facilitates the coupling |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium |

The Kumada coupling and its variants represent a robust and versatile method for the construction of carbon-carbon bonds, with butyl(1-methylpropyl)magnesium and related sec-butyl Grignard reagents playing a significant role as readily available nucleophilic partners.

Iron-Catalyzed Cross-Coupling Reactions

The use of iron complexes as catalysts in cross-coupling reactions represents a cost-effective, abundant, and less toxic alternative to precious metals like palladium. acgpubs.orgprinceton.edu Iron-catalyzed cross-coupling reactions of organomagnesium reagents with various organic electrophiles have become a highly efficient method for constructing carbon-carbon bonds. acgpubs.org The general mechanism is thought to begin with the formation of a low-valent iron cluster, such as [Fe(MgX)₂], from the reaction of an iron salt with a Grignard reagent. acgpubs.org

Research has demonstrated the successful coupling of a wide range of organomagnesium halides with diverse substrates. acgpubs.org For instance, both electron-rich and electron-deficient sulfamate (B1201201) and carbamate (B1207046) substrates undergo efficient cross-coupling with hexylmagnesium chloride, yielding alkylated products in good yields. acgpubs.org The versatility of this methodology is further highlighted by its successful application to heterocyclic substrates, including indoles and dihydrobenzofurans. acgpubs.org

A significant breakthrough in this area was the development of the first iron-catalyzed enantioselective cross-coupling reaction. nih.govkyoto-u.ac.jp In this process, racemic α-chloro- and α-bromoalkanoates were coupled with aryl Grignard reagents using a catalytic system composed of an iron salt and a chiral bisphosphine ligand, such as (R,R)-BenzP*. kyoto-u.ac.jp This method produced α-arylalkanoates in high yields and with synthetically useful enantioselectivities. nih.govkyoto-u.ac.jp Mechanistic studies, including radical probe experiments, suggest a pathway involving the formation of an alkyl radical intermediate that undergoes an enantioconvergent arylation step. nih.govkyoto-u.ac.jp

| Organomagnesium Reagent | Electrophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hexylmagnesium chloride | Dihydrobenzofuran-derived sulfamate | Fe(acac)₃ | Alkylated dihydrobenzofuran | Good | acgpubs.org |

| Aryl Grignard Reagents | Racemic α-chloroalkanoate | Fe(acac)₃ / (R,R)-BenzP* | Chiral α-arylalkanoate | 91% | kyoto-u.ac.jp |

| Aryl Grignard Reagents | Alkenyl Halides | FeCl₃ / TMEDA | Styrenes | ~95% | princeton.edu |

Nickel and Palladium Catalysis in Organomagnesium Cross-Coupling

Nickel and palladium catalysts are mainstays in C-C bond formation, and their application in cross-coupling reactions with organomagnesium reagents (Kumada-Corriu coupling) is well-established. libretexts.orgnsf.gov

Nickel Catalysis Nickel is a cost-effective metal capable of activating challenging electrophiles. nsf.gov Nickel-catalyzed processes have been developed for the cross-coupling of a wide array of organomagnesium reagents. For example, tertiary alkylmagnesium halides can be coupled with aryl bromides and triflates using a NiCl₂ catalyst supported by an N-heterocyclic carbene (NHC) ligand, enabling the efficient construction of sterically hindered aryl-substituted quaternary centers. nih.gov Similarly, primary alkylmagnesium bromides have been successfully coupled with neopentyl arenesulfonates in the presence of dppeNiCl₂, demonstrating that alkyloxysulfonyl groups can serve as effective alternatives to traditional halide leaving groups. nih.gov The choice of nickel precatalyst and ligands is crucial; for instance, in the coupling of benzylic sulfonamides, a BINAP-ligated nickel(II) precatalyst was found to be effective. nsf.gov

Palladium Catalysis Palladium-catalyzed cross-coupling reactions are renowned for their reliability and broad scope. libretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Innovations in this field have enabled the coupling of previously challenging substrates. For instance, a palladium catalyst supported by the ligand DrewPhos facilitates the alkylation of monochlorosilanes with primary and secondary alkylmagnesium halides, a transformation that overcomes the high strength of the Si-Cl bond. nih.gov Another strategy to enhance reactivity and functional group tolerance involves the use of additives. The addition of substoichiometric amounts of zinc bromide has been shown to mediate the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, "softening" the highly reactive Grignard reagent and leading to excellent yields of cyclopropyl (B3062369) arenes. organic-chemistry.org

| Feature | Nickel Catalysis | Palladium Catalysis | Reference |

|---|---|---|---|

| Typical Substrates | Tertiary alkyl-MgX, benzylic sulfonamides, neopentyl arenesulfonates | Alkyl/Aryl-MgX, cyclopropyl-MgBr, organozinc halides (Negishi) | nsf.govnih.govorganic-chemistry.orgorganic-chemistry.org |

| Common Catalysts/Ligands | NiCl₂(NHC), dppeNiCl₂, Ni(BINAP) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PCyp₃, DrewPhos) | nsf.govnih.govnih.govorganic-chemistry.orgorganic-chemistry.org |

| Key Advantages | Cost-effective, good for activating challenging C-O and C-N bonds | Broad scope, high functional group tolerance, well-understood mechanisms | libretexts.orgnsf.gov |

| Recent Advances | Coupling of tertiary alkyl nucleophiles with minimal isomerization | Coupling of chlorosilanes; use of zinc additives to moderate reactivity | nih.govnih.govorganic-chemistry.org |

Enantioselective and Enantiospecific Cross-Coupling Strategies with Chiral Organomagnesium Reagents

Asymmetric cross-coupling reactions are powerful methods for constructing chiral molecules. nih.govacs.org These strategies can be broadly categorized as enantioselective or enantiospecific. Enantioselective reactions create a chiral center from achiral or racemic starting materials, while enantiospecific reactions transfer existing chirality from a substrate to the product. nih.gov

Several types of enantioselective cross-coupling have been developed, including:

Stereoconvergent coupling of racemic C(sp³)-organometallic reagents with electrophiles.

Stereoconvergent coupling of racemic C(sp³)-electrophiles with organometallic reagents.

Coupling of two achiral partners to generate a non-racemic chiral product. nih.govacs.org

The pioneering work in this field involved nickel catalysts and organomagnesium reagents. acs.org For instance, the coupling of the α-methylbenzyl Grignard reagent with vinyl bromide using a nickel catalyst and a chiral ferrocenylphosphine ligand (PPFA) produced the coupled product in excellent yield and high enantiomeric excess. nih.gov The development of chiral ligands has been central to the success of these reactions.

More recently, iron catalysis has emerged as a viable platform for enantioselective cross-coupling. nih.govkyoto-u.ac.jp The coupling of racemic α-haloesters with aryl Grignard reagents in the presence of an iron salt and a chiral bisphosphine ligand proceeds via a stereoconvergent mechanism, where both enantiomers of the starting material are converted into a single enantiomer of the product. kyoto-u.ac.jp The enantioselectivity of the product was found to be directly proportional to the enantiomeric excess of the chiral ligand, indicating a well-behaved catalytic system. kyoto-u.ac.jp

Enantiospecific reactions, on the other hand, rely on the stereochemical definition of a chiral starting material to dictate the stereochemistry of the product. nih.gov This strategy is effective for "chirality exchange" transformations and has been used to prepare molecules with central, axial, or planar chirality. nih.gov

| Catalyst | Organomagnesium Reagent | Electrophile | Chiral Ligand | Enantiomeric Ratio (er) / Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nickel | α-Methylbenzyl Grignard | Vinyl Bromide | PPFA | 99% yield, high ee | nih.gov |

| Palladium | Allylmagnesium chloride | Racemic (1-chloroethyl)benzene | Chiral S,N-ligand (L35) | Modest ee | nih.gov |

| Iron | Phenylmagnesium bromide | Racemic α-chloroalkanoate | (R,R)-BenzP* | up to 91:9 er | nih.govkyoto-u.ac.jp |

Functional Group Tolerance and Chemoselectivity in Complex Molecule Synthesis

A critical challenge in organic synthesis is the ability to perform reactions on molecules containing multiple functional groups without protecting group manipulations. The high reactivity of organomagnesium reagents can often lead to poor chemoselectivity. chemrxiv.org However, modern catalytic systems have significantly improved the functional group tolerance of cross-coupling reactions involving these reagents.

Several strategies have been developed to enable the use of organomagnesium reagents in the presence of sensitive functionalities.

One effective approach is the in-situ transmetalation of the highly reactive organomagnesium compound to a less reactive organometallic species, such as an organozinc reagent (Negishi coupling). princeton.eduorganic-chemistry.org This moderates the nucleophilicity and basicity of the reagent, thereby improving its compatibility with functional groups like esters and ketones.

Another powerful strategy involves the use of additives. In palladium-catalyzed couplings, the addition of zinc halides has been shown to "soften" the Grignard reagent, preventing side reactions and allowing for the successful coupling of substrates containing esters, lactones, and thioethers. organic-chemistry.org Similarly, the use of specific ligands and additives like N-methylimidazole (NMI) in palladium-catalyzed Negishi couplings allows for the reaction of unactivated alkyl halides bearing ester, amide, imide, and nitrile groups. organic-chemistry.org The choice of catalyst system is paramount; palladium catalysts supported by bulky, electron-rich trialkylphosphine ligands have proven particularly effective at tolerating a wide range of functional groups. nih.govorganic-chemistry.org

Achieving selective reaction at one site within a polyfunctional molecule is a hallmark of a sophisticated chemical method. In nickel-catalyzed cross-coupling reactions, the inherent reactivity of the catalyst can be tuned to favor specific transformations. For example, in the coupling of benzylic sulfonamides, the desired C-C bond formation competes with β-hydride elimination, which leads to a styrene (B11656) byproduct. nsf.gov By modifying the steric environment around the reaction center—for instance, by introducing branching at the β-position—the conformation required for β-hydride elimination can be destabilized, leading to higher yields of the desired cross-coupled product. nsf.gov This demonstrates how substrate design can be used to direct the chemoselectivity of a reaction. Such principles are crucial for the application of reagents like butyl(1-methylpropyl)magnesium in the synthesis of complex, polyfunctional molecules.

Butyl(1-methylpropyl)magnesium in Stereoselective Synthesis

The stereochemical outcome of a reaction involving butyl(1-methylpropyl)magnesium can be influenced by the presence of the chiral sec-butyl (1-methylpropyl) group. This feature makes the reagent itself a potential source of stereochemical information.

A direct application of butyl(1-methylpropyl)magnesium in stereoselective synthesis has been demonstrated in the field of polymerization. The reaction of butyl(1-methylpropyl)magnesium with a bulky alcohol, di-tert-butylphenylmethanol, first forms a mixed intermediate, Mg(OR)(sec-Bu)(THF)₂, and then a mononuclear magnesium bis(alkoxide) complex, Mg(OR)₂(THF)₂. rsc.org This well-defined magnesium complex has been used as an initiator for the ring-opening polymerization of lactide and the copolymerization of epoxides and cyclic anhydrides. rsc.org While the homopolymerization of rac-lactide was not well-controlled, the complex proved to be an effective catalyst for the well-controlled and alternating copolymerization of substrates like phthalic anhydride and cyclohexene (B86901) oxide, showcasing its utility in creating polymers with specific stereostructures. rsc.org

In the context of cross-coupling, the principles governing reactions of other secondary alkyl Grignard reagents are applicable. nih.govacs.org In enantiospecific reactions, where the chirality of the starting material is transferred to the product, a stereodefined (1-methylpropyl)magnesium reagent could theoretically be used to synthesize chiral products with high fidelity. nih.gov In diastereoselective reactions, where the achiral reagent reacts with a chiral substrate, the sec-butyl group can influence the facial selectivity of the addition, leading to one diastereomer in preference to another. The development of such applications relies on understanding the interplay between the reagent's inherent structure and the catalytic cycle of the chosen transformation.

Diastereoselective Reactions

The application of butyl(1-methylpropyl)magnesium is notably demonstrated in diastereoselective synthesis, particularly in the formation of chiral magnesium complexes. A key research finding illustrates that the reaction of butyl(1-methylpropyl)magnesium with a racemic mixture of a bulky chiral alcohol leads to the selective formation of a homochiral C₂-symmetric diastereomer of the resulting magnesium bis(alkoxide) complex. rsc.orgresearchgate.net

In a specific example, the treatment of butyl(1-methylpropyl)magnesium with two equivalents of the racemic chiral pro-ligand 1-adamantyl-tert-butylphenylmethanol (HOCAdtBuPh) selectively yields the mononuclear bis(alkoxide) complex Mg(OCAdtBuPh)₂(THF)₂. rsc.orgresearchgate.net Spectroscopic (¹H NMR) and X-ray crystallographic analyses confirmed the selective formation of the C₂-symmetric homochiral diastereomers, either Mg(OCRAdtBuPh)₂(THF)₂ or Mg(OCSAdtBuPh)₂(THF)₂. rsc.orgresearchgate.net This diastereoselectivity is driven by the sterically demanding nature of the ligands, which favors the formation of the homochiral product over the heterochiral (meso) compound.

In contrast, when a less sterically hindered chiral alcohol was used, the reaction resulted in dinuclear products, indicating that the high diastereoselectivity is sensitive to the steric bulk of the alcohol. rsc.org The protonolysis of the alkyl groups on the magnesium center occurs stepwise, with the less sterically hindered n-butyl group typically being replaced first. nsf.gov

Diastereoselective Synthesis of a Homochiral Magnesium Complex

| Reactants | Product | Key Observation | Reference |

|---|---|---|---|

| Butyl(1-methylpropyl)magnesium + 2 eq. racemic HOCAdtBuPh | Mg(OCAdtBuPh)₂(THF)₂ | Selective formation of the C₂-symmetric homochiral diastereomer. | rsc.orgresearchgate.net |

Enantioselective Reactions (e.g., Conjugate Addition, Allylic Alkylation)

While butyl(1-methylpropyl)magnesium is instrumental in creating chiral environments for catalysis, its direct application as a nucleophilic reagent in key enantioselective transformations such as conjugate additions or allylic alkylations is not extensively documented in prominent research literature. These reactions typically employ other organometallic reagents, such as organocuprates or other Grignard reagents, in conjunction with chiral ligands to achieve high enantioselectivity. The primary role observed for butyl(1-methylpropyl)magnesium is as a precursor for generating catalysts or as a specialized base.

Chiral Auxiliaries and Catalysts in Butyl(1-methylpropyl)magnesium Chemistry

The predominant role of butyl(1-methylpropyl)magnesium in stereoselective chemistry is as a precursor for the synthesis of well-defined chiral magnesium catalysts. By reacting with chiral multidentate ligands, specifically chiral alcohols, it forms magnesium alkoxide complexes that can act as effective catalysts in asymmetric synthesis. rsc.orgnsf.govresearchgate.net

The synthesis of a mononuclear magnesium bis(alkoxide) complex, Mg(OR)₂(THF)₂, is achieved through the reaction of butyl(1-methylpropyl)magnesium with two equivalents of a bulky alcohol (HOR). nsf.govresearchgate.net This transformation proceeds through a stable intermediate, Mg(OR)(sec-Bu)(THF)₂, which can be isolated by using only one equivalent of the alcohol. nsf.gov When a chiral alcohol is used, the resulting magnesium complex is chiral and can be applied as a catalyst for stereoselective reactions. rsc.org

For instance, the C₂-symmetric homochiral complex Mg(OCAdtBuPh)₂(THF)₂, synthesized as described in section 4.4.1, has been investigated as a catalyst for the ring-opening polymerization of lactides and other monomers. rsc.orgresearchgate.net This demonstrates a powerful strategy where the butyl(1-methylpropyl)magnesium reagent is the key starting material for generating a bespoke chiral catalyst designed for a specific stereoselective transformation. rsc.org

Chiral Ligands Used with Butyl(1-methylpropyl)magnesium to Form Catalysts

| Chiral Ligand (Alcohol) | Resulting Catalyst Type | Catalytic Application Example | Reference |

|---|---|---|---|

| 1-adamantyl-tert-butylphenylmethanol (HOCAdtBuPh) | Chiral Magnesium Bis(alkoxide) | Ring-Opening Polymerization | rsc.orgresearchgate.net |

| 1-adamantylmethylphenylmethanol (HOCAdMePh) | Chiral Magnesium Alkoxide (Dinuclear) | Polyester Synthesis | rsc.org |

Theoretical and Computational Studies of Butyl 1 Methylpropyl Magnesium Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules. Density Functional Theory (DFT) and ab initio methods are at the forefront of these techniques, offering insights into electronic structure and reactivity.

Electronic Structure and Bonding Analysis

Prediction of Reactivity and Selectivity

Predicting the reactivity and selectivity of Butyl(1-methylpropyl)magnesium is a key area where computational methods could offer significant value. However, specific predictive studies for this compound are not documented. In general, the reactivity of organomagnesium reagents is a balance of steric and electronic factors.

Computational models for related systems suggest that the nucleophilicity of the alkyl groups would be a primary focus. The relative reactivity of the n-butyl versus the sec-butyl group in nucleophilic addition reactions could be explored through calculations of the transition state energies for their respective attacks on a model electrophile. The bulkier sec-butyl group might be expected to exhibit lower reactivity due to steric hindrance, a hypothesis that could be rigorously tested computationally.

Modeling Reaction Mechanisms and Transition States

Understanding the step-by-step process of chemical reactions is fundamental to controlling their outcomes. Computational modeling is instrumental in mapping out reaction pathways and characterizing the high-energy transition states that govern reaction rates.

Elucidation of Complex Reaction Landscapes

The reaction landscapes for Butyl(1-methylpropyl)magnesium remain unelucidated by specific computational studies. For Grignard reagents in general, computational work has been crucial in understanding complex phenomena like the Schlenk equilibrium, which describes the disproportionation of RMgX into R2Mg and MgX2. alfredstate.edunih.govacs.orgmasterorganicchemistry.com For a mixed reagent like Butyl(1-methylpropyl)magnesium, this equilibrium would be even more complex, involving the potential formation of di-n-butylmagnesium, di-sec-butylmagnesium, and the starting material.

A comprehensive computational study would be required to map the potential energy surface for these equilibria and for its reactions with various substrates, identifying the key intermediates and transition states.

Understanding Solvent and Aggregation Effects at the Molecular Level

The behavior of organomagnesium reagents in solution is heavily influenced by the coordinating solvent and the tendency of the reagents to form aggregates (dimers, trimers, etc.). Computational studies on simpler Grignard reagents have highlighted the crucial role of solvent molecules, typically ethers like THF or diethyl ether, in stabilizing the magnesium center and influencing the Schlenk equilibrium. alfredstate.edumasterorganicchemistry.com

For Butyl(1-methylpropyl)magnesium, it is expected that solvent molecules would coordinate to the magnesium atom, and the compound would likely exist as a mixture of monomeric and aggregated species in solution. The specific nature and energetics of these solvated aggregates have not been computationally modeled. Such studies would be essential for a realistic understanding of its solution-phase behavior.

Conformational Analysis and Stereochemical Prediction

The three-dimensional arrangement of atoms (conformation) and the stereochemical outcome of reactions are critical aspects of organic chemistry.

Due to the presence of a chiral center in the 1-methylpropyl (sec-butyl) group, Butyl(1-methylpropyl)magnesium is a chiral reagent. This introduces the possibility of stereoselective reactions. However, no specific computational studies on the conformational preferences or the stereochemical predictions for reactions involving Butyl(1-methylpropyl)magnesium have been reported.

A computational conformational analysis would seek to identify the lowest energy arrangements of the n-butyl and sec-butyl groups around the magnesium atom. Furthermore, modeling the transition states of its reactions with chiral electrophiles could, in principle, allow for the prediction of diastereoselectivity. Such studies are common for other classes of chiral reagents but appear to be absent for this particular compound.

Computational Design of New Reagents and Catalytic Systems

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in understanding and predicting the behavior of organometallic compounds, including butyl(1-methylpropyl)magnesium, also known as n-butyl-sec-butyl magnesium. These theoretical studies provide valuable insights into the structure, stability, and reactivity of these systems, which can guide the rational design of new reagents and catalytic processes.